Cas no 2548991-03-1 (4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine)

4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a fluorinated pyrimidine derivative featuring a piperazine and morpholine scaffold, designed for applications in medicinal chemistry and drug discovery. Its structural complexity offers selective binding potential, particularly in kinase inhibition studies. The fluorine substitution enhances metabolic stability and bioavailability, while the piperazine and morpholine moieties contribute to solubility and pharmacokinetic properties. This compound serves as a valuable intermediate in the synthesis of targeted therapeutics, particularly in oncology and CNS research. Its well-defined heterocyclic architecture makes it suitable for structure-activity relationship (SAR) studies and lead optimization. High purity and consistent synthesis protocols ensure reliability for research use.
4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine structure
2548991-03-1 structure
商品名:4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
CAS番号:2548991-03-1
MF:C16H20FN7O
メガワット:345.374705314636
CID:5310648
PubChem ID:154583041

4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine 化学的及び物理的性質

名前と識別子

    • 4-[4-[4-(5-Fluoro-4-pyrimidinyl)-1-piperazinyl]-2-pyrimidinyl]morpholine
    • 4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
    • AKOS040709393
    • 2548991-03-1
    • F6619-5171
    • 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
    • インチ: 1S/C16H20FN7O/c17-13-11-18-12-20-15(13)23-5-3-22(4-6-23)14-1-2-19-16(21-14)24-7-9-25-10-8-24/h1-2,11-12H,3-10H2
    • InChIKey: YZZCQXGGWMKWFV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=CN=C1N1CCN(C2C=CN=C(N=2)N2CCOCC2)CC1

計算された属性

  • せいみつぶんしりょう: 345.17133645g/mol
  • どういたいしつりょう: 345.17133645g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 70.5Ų

じっけんとくせい

  • 密度みつど: 1.341±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 580.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): 10.58±0.50(Predicted)

4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-5171-5μmol
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6619-5171-2mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
2mg
$88.5 2023-09-07
Life Chemicals
F6619-5171-10μmol
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-5171-5mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
5mg
$103.5 2023-09-07
Life Chemicals
F6619-5171-1mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
1mg
$81.0 2023-09-07
Life Chemicals
F6619-5171-20μmol
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-5171-50mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
50mg
$240.0 2023-09-07
Life Chemicals
F6619-5171-3mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
3mg
$94.5 2023-09-07
Life Chemicals
F6619-5171-30mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
30mg
$178.5 2023-09-07
Life Chemicals
F6619-5171-20mg
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
2548991-03-1
20mg
$148.5 2023-09-07

4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine 関連文献

4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholineに関する追加情報

Recent Advances in the Study of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS: 2548991-03-1)

The compound 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS: 2548991-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique piperazine and morpholine moieties, has been investigated for its role as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in cell proliferation and survival. In vitro studies have demonstrated its efficacy against a range of cancer cell lines, with notable activity in models of breast cancer and leukemia. The fluoropyrimidine moiety has been identified as a critical pharmacophore, contributing to the compound's binding affinity and selectivity. Additionally, structural-activity relationship (SAR) studies have highlighted the importance of the morpholine ring in enhancing metabolic stability and bioavailability.

Recent advancements in synthetic methodologies have enabled the efficient production of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine and its analogs. A study published in the Journal of Medicinal Chemistry reported a novel multi-step synthesis route that improves yield and purity, facilitating further preclinical evaluation. The optimized synthetic pathway involves a series of nucleophilic substitutions and coupling reactions, with careful control of reaction conditions to minimize side products.

In vivo studies have provided promising results, with the compound showing good pharmacokinetic properties and tolerability in animal models. Pharmacodynamic analyses revealed dose-dependent inhibition of target kinases, accompanied by significant tumor growth suppression. These findings support the potential of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine as a candidate for further development in oncology therapeutics. However, challenges such as off-target effects and resistance mechanisms remain to be addressed in future research.

Looking ahead, ongoing research aims to explore the compound's utility in combination therapies and its application in other disease areas beyond oncology. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials. The continued investigation of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine underscores its significance as a versatile scaffold in drug discovery and its potential to address unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量